molecular formula C7H15NS B13310207 1-Methylazepane-4-thiol

1-Methylazepane-4-thiol

Cat. No.: B13310207
M. Wt: 145.27 g/mol
InChI Key: CHILOZUVRMXYOR-UHFFFAOYSA-N
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Description

1-Methylazepane-4-thiol is a heterocyclic compound with the molecular formula C₇H₁₅NS. It features a seven-membered ring containing nitrogen and sulfur atoms, making it a valuable compound in various chemical and pharmaceutical applications. The presence of the thiol group (-SH) imparts unique chemical properties to the compound, enabling it to participate in a variety of chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Methylazepane-4-thiol can be synthesized through several methods. One common approach involves the reaction of 1-methylazepane with thiourea, followed by hydrolysis to yield the desired thiol compound. The reaction typically requires mild conditions and can be carried out in an aqueous or alcoholic medium.

Industrial Production Methods

Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-Methylazepane-4-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding thiolate anion.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and iodine (I₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

    Oxidation: Disulfides and sulfonic acids.

    Reduction: Thiolate anions.

    Substitution: Alkylated or acylated derivatives of this compound.

Scientific Research Applications

1-Methylazepane-4-thiol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its thiol group.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Methylazepane-4-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-Methylazepane: Lacks the thiol group, resulting in different chemical properties.

    4-Amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol: Contains a triazole ring and a thiol group, offering different reactivity and applications.

    1,3,4-Thiadiazole-2,5-dithiol: Features a thiadiazole ring with two thiol groups, providing unique chemical behavior.

Uniqueness

1-Methylazepane-4-thiol is unique due to its seven-membered ring structure combined with a thiol group

Properties

Molecular Formula

C7H15NS

Molecular Weight

145.27 g/mol

IUPAC Name

1-methylazepane-4-thiol

InChI

InChI=1S/C7H15NS/c1-8-5-2-3-7(9)4-6-8/h7,9H,2-6H2,1H3

InChI Key

CHILOZUVRMXYOR-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC(CC1)S

Origin of Product

United States

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